Himachalane

Description

Classification within Sesquiterpenoids and Isoprenoid Lipids

Himachalanes are categorized as sesquiterpenoids, which are a class of terpenes built from three isoprene (B109036) units, giving them a 15-carbon (C15) skeleton. mdpi.comlipotype.com Sesquiterpenoids belong to the larger group of isoprenoids, also known as terpenoids, which are derived from the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com The biosynthesis of sesquiterpenoids proceeds through the 15-carbon intermediate farnesyl pyrophosphate (FPP). mdpi.com

Within the broader biochemical classification system, sesquiterpenoids like himachalane are considered a subclass of prenol lipids. lipotype.comnih.govphytobank.ca This places them within the larger category of lipids and lipid-like molecules. phytobank.ca Specifically, they are often classified as this compound and lippifoliane sesquiterpenoids. phytobank.caresearchgate.netfoodb.cafoodb.ca

Overview of this compound Isomers (α, β, γ, ar-Himachalene) and Related Skeletal Types

The this compound family is composed of several structural isomers, primarily differing in the position of a double bond within the bicyclic framework. The most commonly cited isomers are α-himachalene, β-himachalene, and γ-himachalene. researchgate.netresearchgate.net

α-Himachalene: This isomer features a double bond within the seven-membered ring. ontosight.ai Its systematic IUPAC name is (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzoannulene. ontosight.ai

β-Himachalene: This isomer is a major constituent of Himalayan cedarwood oil and is characterized by a different placement of the double bond. nih.gov It is considered a member of the this compound and lippifoliane sesquiterpenoids. foodb.ca

γ-Himachalene: This isomer is a naturally occurring sesquiterpene hydrocarbon with a complex bicyclic structure. cymitquimica.com

ar-Himachalene (Aromatized Himachalene): This is an aromatic derivative where the six-membered ring is a benzene (B151609) ring. researchgate.netd-nb.info An example is α-dehydro-ar-himachalene. nist.gov These can be synthesized from mixtures of the natural himachalene isomers. d-nb.infomdpi.com

In addition to these primary isomers, other closely related skeletal types have been identified in nature, including:

Allothis compound: A related skeletal type reported by Dev and co-workers. cdnsciencepub.com

Isothis compound: Another related skeletal type, characteristic of compounds like isohimachalone. cdnsciencepub.com

The structural details of the main himachalene isomers are summarized below.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| α-Himachalene | C15H24 | 204.35 | Bicyclic with a methylidene group at position 9. ontosight.ai |

| β-Himachalene | C15H24 | 204.36 | Isomeric double bond position relative to α-himachalene. foodb.canih.gov |

| γ-Himachalene | C15H24 | 204.35 | Distinct double bond placement within the bicyclic structure. phytobank.cacymitquimica.com |

| ar-Himachalene | C15H20 | 200.32 | Contains an aromatic (benzene) ring. nist.gov |

Natural Occurrence and Botanical Sources for Chemical Investigations

Himachalanes are predominantly found in the essential oils of coniferous trees belonging to the genus Cedrus (family Pinaceae). researchgate.netasianpubs.org These botanical sources are the primary materials for the isolation and investigation of this compound compounds.

The most significant botanical sources include:

Cedrus deodara (Himalayan Cedar): The essential oil from this tree, often called cedarwood oil, is a rich source of himachalanes. researchgate.netasianpubs.org It contains α-himachalene and β-himachalene as major constituents. researchgate.netasianpubs.org Chromatographic separation of this oil has yielded purified β-himachalene and the related alcohol, himachalol. nih.gov

Cedrus atlantica (Atlas Cedar): This species is another major source of himachalenes. Its essential oil is known to contain a high abundance of these sesquiterpenes. mdpi.com

Cedrus libani (Cedar of Lebanon): The essential oil from this cedar species also contains himachalenes. mdpi.com

Beyond the Cedrus genus, this compound-type sesquiterpenoids have been reported in other plants, though in smaller quantities. For instance, α-himachalene can be found in common oregano and anise, while β-himachalene has been detected in anise and ginger. foodb.cafoodb.ca The alcohol derivative, himachalol, has been reported in Abies alba (silver fir) and Tilia tomentosa (silver linden). nih.gov Due to their abundance in cedarwood oil, Cedrus species remain the most important and widely studied botanical sources for this compound chemistry. researchgate.netresearchgate.net

| Botanical Source | Family | Key this compound Compounds |

| Cedrus deodara | Pinaceae | α-Himachalene, β-Himachalene, Himachalol. researchgate.netnih.govasianpubs.org |

| Cedrus atlantica | Pinaceae | α-Himachalene, β-Himachalene, γ-Himachalene. mdpi.com |

| Cedrus libani | Pinaceae | α-Himachalene, β-Himachalene, γ-Himachalene. mdpi.com |

| Abies alba | Pinaceae | Himachalol. nih.gov |

| Tilia tomentosa | Malvaceae | Himachalol. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28 |

|---|---|

Molecular Weight |

208.38 g/mol |

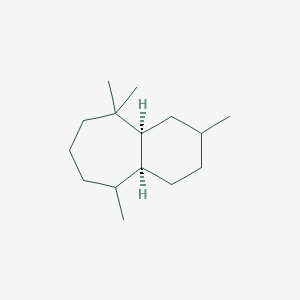

IUPAC Name |

(4aS,9aS)-3,5,5,9-tetramethyl-1,2,3,4,4a,6,7,8,9,9a-decahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H28/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h11-14H,5-10H2,1-4H3/t11?,12?,13-,14-/m0/s1 |

InChI Key |

DSIZXZISLDRGBM-HOAMVYINSA-N |

Isomeric SMILES |

CC1CC[C@@H]2[C@H](C1)C(CCCC2C)(C)C |

Canonical SMILES |

CC1CCC2C(CCCC(C2C1)(C)C)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Characterization

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. springernature.com By diffracting X-rays off a crystalline sample, a precise map of electron density can be generated, revealing the exact position of each atom. This method provides an unambiguous determination of both the relative stereochemistry (the orientation of atoms relative to each other within the molecule) and, under appropriate conditions, the absolute configuration (the definitive R/S assignment at each chiral center). sci-hub.seresearchgate.netnih.govnih.gov

While obtaining suitable crystals of the parent himachalane hydrocarbon can be challenging, derivatives are often used for analysis. For example, the structure of 2α,8α-diacetoxy-cis-himachalane, synthesized from γ-himachalane, was confirmed by X-ray crystallography. This analysis revealed that the six-membered ring adopts a screw-boat conformation, while the larger seven-membered ring exists in a half-chair conformation. Determining the absolute configuration often requires the presence of a heavy atom to observe anomalous dispersion effects, which may necessitate the synthesis of specific derivatives. researchgate.net

Chiroptical Studies for Enantiomeric Excess and Absolute Configuration Determination

This compound is a chiral molecule and typically exists as a specific enantiomer in nature. Chiroptical techniques exploit the differential interaction of chiral molecules with polarized light to provide information on stereochemistry.

Optical Rotation: This technique measures the angle to which a solution of a chiral compound rotates plane-polarized light. The direction (clockwise, dextrorotatory (+) or counter-clockwise, levorotatory (-)) and magnitude of the rotation are characteristic of a specific enantiomer. It is a primary method for determining the optical purity or enantiomeric excess of a sample.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. For molecules with chromophores (light-absorbing groups) near a chiral center, CD provides a unique spectrum that is highly sensitive to the absolute configuration of the molecule. Comparing experimental CD spectra to those predicted by theoretical calculations can be a powerful method for assigning absolute stereochemistry. rsc.org

Conformational Analysis through Spectroscopic and Computational Approaches

The bicyclo[5.4.0]undecane skeleton of this compound is not rigid and can adopt several different conformations. nih.gov Understanding its preferred three-dimensional shape is crucial, as conformation influences reactivity and biological activity. This is achieved through a combination of experimental and theoretical methods.

Spectroscopic Approaches: As mentioned, NOESY is a key experimental technique. The intensities of NOE cross-peaks are related to the distance between protons, providing crucial constraints for building a 3D model of the molecule's predominant conformation in solution. rsc.org

Computational Approaches: Molecular mechanics and quantum chemical calculations (like Density Functional Theory, DFT) are used to model the potential energy of different conformations. researchgate.net These calculations can identify low-energy, stable conformers and predict their relative populations at a given temperature. The results of these computational studies are often validated by comparing predicted structural parameters (like bond angles and interatomic distances) and spectroscopic properties (like NMR chemical shifts) with experimental data obtained from X-ray crystallography and NMR. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Identification of Biosynthetic Precursors (e.g., Farnesyl Pyrophosphate)

The journey to himachalane begins with Farnesyl Pyrophosphate (FPP), a C15 isoprenoid intermediate that serves as the universal precursor for the synthesis of all sesquiterpenes. colab.ws FPP itself is assembled through the mevalonate (B85504) or non-mevalonate pathways, which sequentially combine isoprene (B109036) units. nih.govnih.gov The catalytic conversion of this acyclic starting material into the specific cyclic structure of this compound is the crucial first committed step in its biosynthesis. colab.ws

Interestingly, the specific stereoisomer of the precursor can vary between organisms. While (E,E)-FPP is the most common isomer, research on the crucifer flea beetle Phyllotreta striolata has identified (Z,E)-farnesyl diphosphate (B83284) as the direct substrate for its himachalene synthase. researchgate.net This highlights the evolutionary diversification of biosynthetic pathways leading to the same class of compounds.

Enzymatic Catalysis and Himachalene Synthase Investigations

The key catalysts in this compound formation are enzymes known as terpene synthases (TPSs), specifically himachalene synthases. researchgate.netnih.gov These enzymes are remarkable molecular machines that guide the highly reactive carbocation intermediates through a defined reaction pathway, preventing undesired side reactions and ensuring the formation of the correct cyclic scaffold. informahealthcare.com

Investigations have characterized himachalene synthases from different biological sources, revealing key differences and similarities.

Cryptosporangium arvum : A bacterial terpene synthase (HcS) from this actinomycete was identified as a multiproduct (+)-β-himachalene synthase. nih.govnih.gov This enzyme exhibits promiscuity, meaning it can accept not only FPP but also geranyl diphosphate (GPP) and geranylgeranyl diphosphate (GGPP) to produce a variety of terpenes, though it is most efficient with FPP. nih.govinformahealthcare.com Its main product is (+)-β-himachalene, but it also produces other sesquiterpenes like longifolene (B8805489) and longicyclene. nih.gov

Phyllotreta striolata : In this flea beetle, a novel family of terpene synthases evolved from trans-isoprenyl diphosphate synthases (trans-IDS). researchgate.netnih.gov The specific enzyme, PsTPS1, converts (Z,E)-FPP into a mixture of sesquiterpenes, with (6R,7S)-himachala-9,11-diene being a major product that functions as a male-produced aggregation pheromone. researchgate.net

Many terpene synthases are noted for being multiproduct enzymes, creating a blend of related compounds from a single precursor. researchgate.netnih.gov

Mechanistic Studies of Cyclization Cascades and Carbocation Rearrangements

The conversion of the linear FPP into the bicyclic this compound core involves a complex and elegant series of reactions known as a cyclization cascade, which proceeds through highly reactive carbocation intermediates. informahealthcare.commedcraveonline.com

Detailed mechanistic studies, often using isotopically labeled precursors, have elucidated the probable sequence of events. nih.govnih.gov For the β-himachalene synthase from C. arvum (HcS), the proposed mechanism is as follows:

Isomerization : The process begins with the ionization of FPP and a 1,3-syn-allylic rearrangement to form (R)-nerolidyl diphosphate (NPP). informahealthcare.com

Primary Cyclization : An unusual 1,11-cyclization of NPP occurs, which represents a formal syn-SN2' reaction, to form a secondary carbocation (Cation D). nih.govinformahealthcare.com

Hydride Shift : This is followed by a crucial 1,3-hydride shift, which relocates the positive charge to create a more stable allylic cation (Cation F). nih.govinformahealthcare.com

Secondary Cyclization and Rearrangement : This cation then undergoes a 6,7-ring closure to form the himachalyl cation. Subsequent deprotonation at different positions can then lead to the formation of α-, β-, or γ-himachalene. informahealthcare.com

Similarly, the pathway for the PsTPS1 enzyme in the flea beetle involves the cyclization of (Z,E)-FPP, a 1,3-hydride shift, and further rearrangements to yield the final himachalene-type products. nih.gov These carbocation cascades are fundamental to the biosynthesis of a vast array of complex terpenes. medcraveonline.com

Role of Metal Cofactors in Biogenesis

Terpene synthases, including himachalene synthase, are typically metalloenzymes that require a divalent metal ion as a cofactor to function. researchgate.netbeilstein-journals.org These metal ions, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺), play a critical role in the catalytic process. researchgate.netresearchgate.net

The primary functions of the metal cofactor include:

Binding and proper orientation of the diphosphate group of the FPP substrate within the enzyme's active site.

Assisting in the ionization of the diphosphate leaving group to initiate the cyclization cascade by generating the initial carbocation.

Stabilizing the negatively charged diphosphate anion after it has departed.

In studies of the himachalene synthase PsTPS1 from the flea beetle P. striolata, both Mg²⁺ and Mn²⁺ were shown to support enzymatic activity. While the activity increased with higher concentrations of these ions, the product profile remained unchanged, indicating that for this specific enzyme, the choice of cofactor does not influence product specificity. researchgate.net

Biomimetic Synthetic Strategies Inspired by Natural Biosynthesis

The intricate and efficient cyclization cascades found in nature have inspired chemists to develop biomimetic synthetic strategies. mdpi.com These approaches aim to replicate the logic of biosynthesis in a laboratory setting to achieve the synthesis of complex natural products. mdpi.cominteresjournals.org

In the context of this compound, this has been explored in several ways:

Acid-Catalyzed Rearrangements : Researchers have used Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), to catalyze the rearrangement of epoxy-himachalenes. These reactions proceed through carbocation intermediates and cascades that mimic the rearrangements observed in the natural biosynthetic pathway, leading to novel polycyclic derivatives.

Enzymatic Conversion of Analogues : The plasticity of himachalene synthase itself has been exploited in a synthetic context. By feeding synthetic analogues of Farnesyl Pyrophosphate (FPP) to β-himachalene synthase (HcS), researchers have successfully generated previously unknown compounds, demonstrating that the enzyme's catalytic machinery can be harnessed to create novel chemical structures.

Biomimetic Cyclizations : The fundamental principle of polyene cyclization, which underpins this compound biosynthesis, is a cornerstone of biomimetic synthesis, allowing for the construction of complex cyclic systems from acyclic precursors in a way that mirrors the natural process. mdpi.com

Microbial Biotransformation Studies and Metabolite Derivatization

Microbial biotransformation is a powerful tool that utilizes whole microbial cells or their enzymes to perform specific chemical modifications on a substrate, often with high regio- and stereo-selectivity that is difficult to achieve with traditional chemistry. This technique is widely used to create derivatives of natural products to enhance their bioactivity or generate novel compounds.

In the field of this compound research, the phytopathogenic fungus Botrytis cinerea has been used to biotransform a himachalene derivative. A study investigating the antifungal properties of various β-himachalene derivatives found that 6α,7α-dihydroxy-β-himachalene showed significant inhibitory activity against the fungus. nih.gov When this compound was subjected to microbial transformation by B. cinerea, the fungus metabolized it into four new, more polar derivatives by hydroxylating it at different positions (C-2, C-4, C-5, and C-12). nih.gov

This process is believed to be a detoxification mechanism by the fungus. nih.gov The study of such transformations provides valuable insight into the structure-activity relationships of this compound-type compounds and can guide the synthesis of more potent and selective antifungal agents. nih.gov

Total Synthesis Methodologies

Historical Perspectives and Foundational Approaches to Himachalane Synthesis

The quest to synthesize the this compound framework began as a formidable challenge in natural product chemistry. The first total synthesis of β-himachalene was reported by De Mayo and colleagues. arkat-usa.orgresearchgate.net Their approach commenced with the photochemical cycloaddition of 1,4-dioxaspiro[4.5]dec-6-ene and enone acetate, which yielded a tetracyclic ketone intermediate. arkat-usa.org This pioneering work, though lengthy, established the feasibility of constructing the complex this compound core and laid the groundwork for future synthetic endeavors.

Another early and notable strategy involved an intramolecular Diels-Alder reaction. Wenkert and Naemura utilized a trienone, synthesized from 3,3,6-trimethyl-5-heptenal, which upon heating with aluminum chloride, underwent a Lewis acid-catalyzed intramolecular Diels-Alder cycloaddition. researchgate.net This key step formed the bicyclic core, which was then converted to (±)-α- and β-himachalene. researchgate.net

Mehta and Kapoor developed a creative approach starting from the readily available tricyclic sesquiterpene, longifolene (B8805489). arkat-usa.orgresearchgate.net Through a series of rearrangements and functional group manipulations, they accessed a key intermediate that served as a precursor to trans-himachalene derivatives and (+)-ar-himachalene. arkat-usa.orgresearchgate.net These foundational syntheses showcased the power of classic organic reactions and strategic bond disconnections in conquering complex molecular architectures. They often resulted in racemic mixtures and highlighted the need for more refined, stereocontrolled methods.

A convergent synthesis of (±)-α and β-himachalene was achieved from 3,3-dimethylacrolein, an ester enolate, and a silyloxypentadienyllithium reagent. researchgate.net The key steps in this route were a regioselective γ-addition and an intramolecular Diels-Alder reaction. researchgate.net

Enantioselective and Stereocontrolled Synthesis Strategies

As synthetic methodology advanced, the focus shifted from merely constructing the racemic skeleton to controlling the absolute stereochemistry of the final products. This led to the development of sophisticated enantioselective syntheses, often leveraging the chiral pool or asymmetric catalysis.

A prominent example is the enantioselective synthesis of (R)- and (S)-ar-himachalene developed by Mori and coworkers, starting from the corresponding enantiomers of citronellal. arkat-usa.orgresearchgate.net In this multi-step sequence, (S)-citronellal was converted to a bicyclic ketone via transformations including oxidation, Horner-Wadsworth-Emmons olefination, catalytic hydrogenation, and a Robinson annulation. arkat-usa.org A final Wittig reaction and aromatization furnished the target (S)-ar-himachalene. arkat-usa.org This strategy demonstrates the utility of readily available chiral starting materials in achieving enantiopurity.

Evans and colleagues reported an elegant asymmetric synthesis of α-cis-himachalene. arkat-usa.orgresearchgate.net Their approach utilized a chiral N-acyloxazolidinone auxiliary to direct a stereoselective reaction with acrolein, establishing a key stereocenter early in the synthesis. arkat-usa.orgresearchgate.net Subsequent transformations, including a Parikh-Doering oxidation and an intramolecular cyclization, ultimately led to the target molecule. arkat-usa.orgresearchgate.net

| Starting Material | Key Chiral Source/Method | Target Compound(s) | Reference(s) |

| (S)-Citronellal | Chiral Pool | (S)-ar-Himachalene | arkat-usa.orgresearchgate.net |

| Chiral N-acyloxazolidinone | Chiral Auxiliary | α-cis-Himachalene | arkat-usa.orgresearchgate.net |

| (1S,2R)-1,2-epoxy-p-menth-8-ene | Chiral Pool | (+)-β-Himachalene | researchgate.net |

Key Transformations and Reaction Design in Total Synthesis

The construction of the this compound ring system relies on a toolbox of powerful chemical reactions. The design of any total synthesis hinges on the strategic implementation of key transformations that efficiently build molecular complexity.

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions, particularly the Diels-Alder cycloaddition, have proven to be exceptionally powerful in assembling the bicyclic core of himachalanes.

Intermolecular Diels-Alder: Brown and Liu achieved a synthesis of α-cis- and β-himachalenes using an intermolecular Diels-Alder reaction as a key step. arkat-usa.org Their approach started from 4,4-dimethyl-2-cyclohexenone. arkat-usa.org

Intramolecular Diels-Alder (IMDA): The IMDA reaction has been a cornerstone in several this compound syntheses. Wenkert's synthesis of (±)-α and β-himachalene employed a Lewis acid-catalyzed IMDA of a specifically constructed trienone. researchgate.net This strategy efficiently forges the fused ring system in a single, stereochemically influential step. A similar strategy was used in a convergent synthesis where the intramolecular [4+2] cycloaddition of a triene intermediate was a pivotal transformation. researchgate.net

Hetero-Diels-Alder: In a more complex synthesis aimed at spirooliganin isomers, which contain a this compound-like core, a regioselective hetero-Diels-Alder reaction was employed to construct a tetracyclic intermediate. rsc.org

Cyclization Reactions (e.g., Carbonyl-Ene, Intramolecular Cyclization)

Intramolecular cyclizations are fundamental to forming the seven-membered ring characteristic of the this compound skeleton.

Intramolecular Aldol/Annulation: The Robinson annulation, a classic ring-forming sequence, was instrumental in Mori's enantioselective synthesis of ar-himachalene, where it was used to construct the second ring onto a chiral precursor derived from citronellal. arkat-usa.org

Oxidative Cyclization: The synthesis of (+)-β-himachalene from an epoxy-p-menthene derivative featured a Corey oxidative cyclization as a key transformation. researchgate.net

Radical Cyclization: While less common, radical-mediated cyclizations offer an alternative approach to ring formation.

Rearrangement Reactions

Molecular rearrangements are often employed to alter the carbon skeleton, sometimes in a biomimetic fashion, to access the this compound framework from different precursors.

Ireland-Claisen Rearrangement: This powerful sigmatropic rearrangement was a key step in an enantioselective synthesis of (+)-β-himachalene. researchgate.netresearchgate.net It was used to set a crucial stereocenter and install functionality for subsequent transformations. researchgate.net

Cope Rearrangement: A total synthesis of (±)-β-himachalene was developed featuring a Cope rearrangement of a substituted β-(2-vinylcyclopropyl) enone as the pivotal step. researchgate.net

Wagner-Meerwein Rearrangement: This type of rearrangement is a classic transformation in terpene chemistry and is conceptually important in the interconversion of related bicyclic systems. gla.ac.uk For instance, it has been suggested that certain this compound derivatives can arise from rearrangements of other sesquiterpene skeletons like longifolene. arkat-usa.orgresearchgate.net

Ring Expansion and Contraction Methodologies

Modulating ring size through expansion or contraction is a sophisticated strategy used to construct the challenging seven-membered ring of the this compound core.

Ring Expansion: A key transformation in one enantioselective synthesis of (+)-β-himachalene was a ring expansion reaction. researchgate.net This strategy allows for the use of more readily available five- or six-membered ring precursors, which are then expanded to the required cycloheptane. Ketone homologation using diazo compounds is a known method for achieving such expansions. researchgate.net

Ring Contraction: While less frequently reported for this compound synthesis, ring contraction methodologies could conceptually be used to synthesize precursors or to form the five-membered ring found in some related structures.

| Reaction Type | Specific Example | Role in Synthesis | Reference(s) |

| Pericyclic Reaction | Intramolecular Diels-Alder | Formation of the bicyclic core | arkat-usa.orgresearchgate.netresearchgate.net |

| Cyclization Reaction | Robinson Annulation | Construction of the second ring | arkat-usa.org |

| Rearrangement Reaction | Ireland-Claisen Rearrangement | Stereocenter setup, functionalization | researchgate.netresearchgate.net |

| Ring Expansion | Ketone Homologation | Formation of the seven-membered ring | researchgate.net |

Functional Group Interconversions and Strategic Modifications

Functional group interconversion (FGI) is a critical component in the synthesis of complex molecules like himachalanes, allowing for the strategic manipulation of reactive sites to build the target scaffold or introduce desired functionality. solubilityofthings.com These transformations often involve oxidation, reduction, or the substitution of one functional group for another. ub.eduimperial.ac.uk In the context of this compound synthesis, FGIs are employed to modify the core structure, which is often extracted from natural sources like Cedrus atlantica, or to advance synthetic intermediates toward the final natural product. evitachem.comtandfonline.com

A common starting point for modification is the naturally occurring β-himachalene. Strategic modifications have been developed to introduce new functionalities. For instance, treatment of β-himachalene with dichlorocarbene (B158193) can lead to a dichlorocyclopropane derivative. This can be followed by allylic oxidation using N-Bromosuccinimide (NBS) to yield an enone, which serves as a versatile intermediate for further reactions, such as the introduction of nitrogen-containing groups.

Epoxidation is another key strategic modification. The double bonds in himachalenes are susceptible to epoxidation using peroxy acids like meta-chloroperbenzoic acid (mCPBA). evitachem.comtandfonline.com This reaction can be highly regio- and stereoselective, allowing for the targeted synthesis of specific epoxide derivatives, which can then be opened to introduce diol functionalities or other groups. tandfonline.com

Other notable interconversions include:

Dehydrogenation : A mixture of himachalene isomers can be converted to the aromatic ar-himachalene in high yield using a Raney nickel catalyst. The resulting aromatic ring can then undergo electrophilic substitution reactions like Friedel-Crafts acylation.

Oxidation and Reduction : Alcohols can be oxidized to ketones using reagents like tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. arkat-usa.org Conversely, double bonds can be selectively reduced using reagents such as L-Selectride. arkat-usa.org

Carbonyl Chemistry : Ketones on the this compound scaffold can be converted to alkenes via methylenation using the Tebbe reagent or through the Wittig reaction. arkat-usa.org This is a crucial step for completing the synthesis of certain himachalene isomers. arkat-usa.org

These transformations highlight the versatility of the this compound skeleton and the power of FGI in creating diverse derivatives from a common starting material.

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a method used to deconstruct a complex target molecule into simpler, commercially available starting materials, providing a roadmap for its forward synthesis. accessscience.comrsc.org For the bicyclic this compound scaffold, several retrosynthetic strategies have been devised, often centering on key bond disconnections that simplify the fused ring system.

A prevalent strategy involves disconnecting the molecule via a Diels-Alder reaction . In this approach, the [5.4.0] bicyclic core is retrosynthetically cleaved into a substituted cyclohexene (B86901) or cycloheptene (B1346976) dienophile and a suitable diene, like isoprene (B109036). cdnsciencepub.comrsc.org The success of the forward synthesis then relies on controlling the regio- and stereoselectivity of this cycloaddition. rsc.org For example, the synthesis of α- and β-himachalene has been achieved from 4,4-dimethyl-2-cyclohexenone, where a key intermediate was prepared through a Diels-Alder addition of a dienone ester to isoprene. cdnsciencepub.com

Another powerful approach is the intramolecular cyclization . This strategy envisions the final ring-closing step from a more flexible acyclic or monocyclic precursor.

Intramolecular Diels-Alder Reaction : The this compound skeleton can be formed by disconnecting a bond that was formed via an intramolecular [4+2] cycloaddition of a precursor containing both a diene and a dienophile. arkat-usa.org

Intramolecular Ene Reaction : An aldehyde intermediate can undergo a spontaneous intramolecular hetero-ene reaction to form a bicyclic alcohol, a key step in an enantiospecific synthesis of (+)-trans-α-himachalene. arkat-usa.org

Transannular Disconnections : For more complex, polycyclic derivatives containing the this compound motif, transannular disconnections are identified as maximally simplifying strategies. This involves retrosynthetically opening a macrocyclic intermediate across the ring to simplify it into a more linear precursor. escholarship.org

Other key retrosynthetic disconnections have been inspired by different strategic reactions:

Ireland-Claisen Rearrangement : This sigmatropic rearrangement has been used to establish the bicyclic framework in a 15-step enantioselective total synthesis of (+)-β-himachalene.

Robinson Annulation : A total synthesis of a himachalene-related norsesquiterpene ketone was based on the Robinson annulation, a classic ring-forming method. researchgate.net

These varied retrosynthetic analyses demonstrate the multiple strategic pathways available for constructing the unique 7-membered ring fused to a 6-membered ring that characterizes the this compound family.

Catalytic Systems and Reagents in this compound Synthesis

The synthesis of himachalanes relies on a diverse array of catalytic systems and stoichiometric reagents to facilitate key transformations, control selectivity, and improve reaction efficiency.

Lewis Acid Catalysis: Lewis acids are frequently employed to catalyze cycloaddition reactions. In Diels-Alder approaches to the this compound core, various Lewis acids have been tested to promote the reaction between a dienone ester and isoprene. arkat-usa.org While several catalysts can be effective, their choice significantly impacts yield and diastereoselectivity.

Tin(IV) chloride (SnCl₄) : Used to catalyze the Diels-Alder addition to form a key keto ester intermediate. cdnsciencepub.com

Zinc Chloride (ZnCl₂) and Zinc Bromide (ZnBr₂) : Also used as catalysts for Diels-Alder cyclizations, with ZnCl₂ reported to give a 95% yield and a high endo/exo ratio of 16:1 in one instance. arkat-usa.org

Aluminum Trichloride (B1173362) (AlCl₃) : A standard catalyst for Friedel-Crafts acylation of ar-himachalene.

Metal-Based Catalysts and Reagents: Transition metals and other metallic reagents play crucial roles in a variety of transformations.

Raney Nickel : Used as a heterogeneous catalyst for the dehydrogenation of himachalene mixtures to produce ar-himachalene.

Palladium Nanoparticles (Pd@NP) : Supported on mesoporous natural phosphate, these catalysts have been prepared for use in the synthesis of aromatic hydrocarbons from natural terpenes. researchgate.net

CuPd Alloy Nanoparticles : These have been shown to be effective for the catalytic dehydrogenation of terpenes. acs.org

Tebbe Reagent ([Cp₂TiCH₂ClAl(CH₃)₂]) : A titanium-based reagent used for the methylenation of ketones to form terminal alkenes, a key step in completing the synthesis of α-himachalene. arkat-usa.org

Simmons-Smith Reagent (ICH₂ZnI) : Used to create cyclopropane (B1198618) rings. arkat-usa.org

L-Selectride (Lithium tri-sec-butylborohydride) : A bulky reducing agent used for the stereoselective reduction of double bonds. arkat-usa.org

Oxidizing and Reducing Agents:

N-Bromosuccinimide (NBS) : Employed for allylic oxidation.

meta-Chloroperbenzoic acid (mCPBA) : A common reagent for the epoxidation of alkenes. evitachem.comtandfonline.com

TPAP/NMO : The combination of tetrapropylammonium perruthenate and N-methylmorpholine N-oxide is a system for oxidizing alcohols. arkat-usa.org

Wittig Reagents : Phosphonium ylides, such as methoxymethylenetriphenylphosphorane, are used in the Wittig reaction to convert ketones or aldehydes into alkenes. arkat-usa.org

The table below summarizes some of the key catalytic systems and reagents used in this compound synthesis.

| Reagent/Catalyst | Reaction Type | Purpose | Reference |

| Lewis Acids | |||

| SnCl₄, ZnCl₂, ZnBr₂ | Diels-Alder Cycloaddition | Catalyze ring formation | arkat-usa.orgcdnsciencepub.com |

| AlCl₃ | Friedel-Crafts Acylation | Introduce acyl group to aromatic ring | |

| Metal-Based Systems | |||

| Raney Nickel | Dehydrogenation | Aromatization of himachalene core | |

| Tebbe Reagent | Carbonyl Methylenation | Conversion of ketone to alkene | arkat-usa.org |

| L-Selectride | Reduction | Stereoselective reduction of C=C bond | arkat-usa.org |

| Simmons-Smith Reagent | Cyclopropanation | Formation of cyclopropane ring | arkat-usa.org |

| Other Reagents | |||

| mCPBA | Epoxidation | Conversion of alkene to epoxide | evitachem.comtandfonline.com |

| NBS | Allylic Oxidation | Introduce oxygen at allylic position | |

| TPAP/NMO | Oxidation | Oxidation of alcohol to ketone | arkat-usa.org |

| Wittig Reagents | Olefination | Conversion of carbonyl to alkene | arkat-usa.org |

Efficiency and Yield Optimization in Synthetic Routes

The following table compares the efficiency of several reported this compound syntheses.

| Target Compound | Starting Material | Number of Steps | Overall Yield | Reference |

| α- and β-Himachalene | 4,4-dimethyl-2-cyclohexenone | 11 | 21% | cdnsciencepub.com |

| (+)-β-Himachalene | (1S,2R)-1,2-epoxy-p-menth-8-ene | 15 | 6% | |

| α-Himachalene | Not specified | 12 | 12% | arkat-usa.org |

| trans-α-Himachalene | Cyclohept-2-enone | 4 | 14% | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions and Formation of Oxygenated Derivatives

The oxidation of himachalenes is a fundamental strategy for introducing oxygen-containing functional groups, yielding valuable derivatives such as alcohols, aldehydes, ketones, and carboxylic acids. iiste.orgiiste.org These reactions often target the double bonds or activated C-H bonds within the molecule.

One common approach is epoxidation. For instance, γ-himachalene can be oxidized to form epoxides, which can then be further transformed. evitachem.com Similarly, β-himachalene undergoes oxidation with reagents like ruthenium trichloride (B1173362) (RuCl₃) and sodium periodate (B1199274) (NaIO₄) to produce trans-himachalol with high efficiency. The oxidation of ar-himachalene, an aromatic derivative, using N-hydroxyphthalimide (NHPI) and cobalt(II) under aerobic conditions can selectively yield alcohols, aldehydes, or carboxylic acids depending on the reaction conditions. iiste.orgiiste.org

Another route involves the oxidative cleavage of double bonds. Treatment of β-himachalene with dichlorocarbene (B158193) followed by ruthenium-catalyzed oxidation leads to the formation of a carboxylic acid derivative by cleaving the cyclohexene (B86901) ring's double bond. znaturforsch.com The oxidation of chloromethyl-aryl-himachalene with a mixture of cupric nitrate (B79036) (Cu(NO₃)₂) and nitric acid (HNO₃) efficiently produces the corresponding aldehyde and carboxylic acid. tandfonline.comtandfonline.com

The following table summarizes selected oxidation reactions performed on himachalene derivatives:

Table 1: Representative Oxidation Reactions of Himachalenes| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| ar-Himachalene | NHPI, Co(acac)₂, O₂ | Aryl alcohol, aldehyde, carboxylic acid | Good to Excellent | iiste.org, iiste.org |

| Chloromethyl-aryl-himachalene | Cu(NO₃)₂, HNO₃, Ethanol | Aryl-himachalene-carbaldehyde, Aryl-himachalene-carboxylic acid | 93 (aldehyde), 92 (conversion) | tandfonline.com, tandfonline.com |

| β-Himachalene | 1. Dichlorocarbene 2. RuCl₃, NaIO₄ | 8,8-dichloro-3,3,7-trimethyl-1-(3-oxobutyl)bicyclo[5.1.0]octane-2-carboxylic acid | - | znaturforsch.com |

| Himachalene monohydrochloride | RuCl₃·6H₂O, NaIO₄ | Himachalone monohydrochloride | - | nih.gov |

Reduction Reactions and Saturated Himachalane Analogues

Reduction reactions are primarily employed to convert unsaturated himachalenes (α, β, γ-isomers) into their corresponding saturated this compound analogues. This transformation is typically achieved through catalytic hydrogenation. For example, α-dehydro-ar-himachalene can be selectively reduced using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the saturated ar-himachalene. This process effectively reduces the exocyclic double bond while leaving the aromatic ring intact.

Hydrogenation of the tetracyclic ketone intermediate in the total synthesis of β-himachalene is accomplished using a Platinum/Rhodium (Pt/Rh) catalyst. arkat-usa.org These reduction methods are key to accessing the fundamental this compound scaffold and creating derivatives that lack the reactivity associated with carbon-carbon double bonds, allowing for the study of other functional groups in isolation.

Cycloaddition Reactions with Diverse Reagents (e.g., Cyclopropanation)

The double bonds in α- and β-himachalene are susceptible to cycloaddition reactions, providing a powerful method for constructing more complex, polycyclic structures. aphrc.org Cyclopropanation, in particular, has been extensively studied. iucr.org

The reaction of β-himachalene with dichlorocarbene, generated from chloroform (B151607) and a strong base, selectively occurs at the more substituted double bond to yield a dichlorocyclopropane derivative. znaturforsch.comimist.ma Similarly, both α-cis-himachalene and β-himachalene react with dibromo- or dichlorocarbenes under phase-transfer catalysis conditions. iucr.org For α-cis-himachalene, double condensation of the carbene occurs in a single step, while β-himachalene typically undergoes condensation on one double bond first, requiring a second step for the second condensation. iucr.org

Computational studies using Density Functional Theory (DFT) have been employed to understand the regio- and stereoselectivity of these [1+2] cycloaddition reactions. ijcce.ac.irimist.maresearchgate.net These studies confirm that the reaction is often highly selective, with the carbene preferentially attacking the most nucleophilic, sterically accessible face of the double bond. ijcce.ac.irimist.ma

Table 2: Cyclopropanation of Himachalene Isomers

| Substrate | Reagent | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| α-cis-Himachalene | CHBr₃, NaOH, N-benzyltriethylammonium chloride | Dibromocarbene double adduct | 10.2 | iucr.org |

| α-cis-Himachalene | CHCl₃, NaOH, N-benzyltriethylammonium chloride | Dichlorocarbene double adduct | 20.4 | iucr.org |

| β-Himachalene | CHCl₃, Potassium tert-butoxide | Monochlorocarbene adduct | - | iucr.org |

| β-Himachalene | Dibromocarbene | Monobromocarbene adduct | - | imist.ma |

Skeletal Rearrangements and Formation of Novel this compound-Related Carbocycles

The this compound skeleton is prone to skeletal rearrangements, often catalyzed by acids, leading to the formation of novel carbocyclic frameworks. researchgate.net These rearrangements are a hallmark of sesquiterpene chemistry and can generate significant molecular diversity from a single precursor. nih.gov

A prominent example is the acid-catalyzed rearrangement of himachalene-derived epoxides. mdpi.comaphrc.org Treatment of these epoxides with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or various Brønsted acids can induce ring-opening followed by carbocation-mediated rearrangements to yield ketones, aldehydes, or other polycyclic structures. mdpi.comaphrc.orgthieme-connect.com For instance, the Friedel-Crafts acylation of ar-himachalene at elevated temperatures can produce a product with a rearranged naphthalene-like skeleton alongside the expected acylated product. researchgate.net

Furthermore, the this compound framework itself can be accessed through the rearrangement of other sesquiterpene skeletons. Longipinene, for example, rearranges in the presence of acid to furnish α- and β-himachalenes. researchgate.net Similarly, treatment of longipinene derivatives under acidic conditions can lead to ring-opening to form a this compound-based skeleton. researchgate.net These rearrangements underscore the intricate relationships between different sesquiterpenoid families and provide synthetic routes to unique this compound-related structures. chemrxiv.org

Selective Functionalization and Chemical Modifications of the this compound Core

Selective functionalization aims to introduce chemical groups at specific positions on the this compound core, enabling the synthesis of targeted derivatives. d-nb.info This often involves leveraging the inherent reactivity of the starting materials or using directing groups.

Hydrochlorination of a mixture of himachalene isomers with gaseous HCl can lead to the formation of himachalene dihydrochloride. nih.gov This intermediate can then be selectively dehydrochlorinated to produce himachalene monohydrochloride, which contains a single exocyclic double bond available for further functionalization. nih.govacademie-sciences.fr

Aromatization of the natural himachalene mixture, for example using a Raney nickel catalyst, produces ar-himachalene in high yield. tandfonline.comtandfonline.com This aromatic core can then be subjected to electrophilic substitution reactions. Chloromethylation of ar-himachalene using paraformaldehyde and zinc chloride installs a chloromethyl group on the aromatic ring, which can be further transformed, for instance, by oxidation to an aldehyde. tandfonline.comtandfonline.com Friedel-Crafts acylation is another key reaction, allowing the introduction of acyl groups onto the ar-himachalene scaffold. mdpi.com

Design and Synthesis of this compound Analogues with Modified Scaffolds

The design and synthesis of this compound analogues with modified scaffolds aim to create novel molecular architectures that are not directly accessible from the natural products. arkat-usa.org This often involves multi-step total synthesis or significant skeletal reorganization of the natural core.

Total synthesis provides ultimate control over the structure. Numerous strategies have been developed for the synthesis of himachalenes, often employing key steps like intramolecular Diels-Alder reactions, arkat-usa.orgcapes.gov.br cyclizations, arkat-usa.org and rearrangements of other terpene systems like longifolene (B8805489). arkat-usa.org These synthetic routes allow access to specific stereoisomers (e.g., cis- or trans-fused) and analogues with unnatural substitution patterns. arkat-usa.org

Hemisynthesis, starting from the natural himachalenes, can also lead to profoundly modified scaffolds. Acid-catalyzed rearrangement of himachalene epoxides in the presence of acetonitrile (B52724) as a solvent and reagent has been shown to produce novel N-acetamide-based himachalenes, incorporating nitrogen into the polycyclic system. thieme-connect.comcolab.ws These reactions create complex, chiral N-acetamide compounds through intricate carbocation rearrangements. thieme-connect.comcolab.ws The synthesis of dimeric this compound-type sesquiterpenes has also been reported, representing a significant modification of the core structure. pharm.or.jp

Structure-Activity Relationship (SAR) Investigations at the Molecular Level for Chemically Modified Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of this compound derivatives influence their biological activity. mdpi.commdpi.comresearchgate.net By synthesizing and testing a library of related compounds, researchers can identify key pharmacophores and guide the design of more potent and selective agents.

For instance, a series of aryl himachalene derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov Studies showed that converting α-dehydro-ar-himachalene into various amine derivatives led to enhanced antimicrobial activity compared to the parent aromatized compounds. researchgate.net Similarly, benzocycloheptene (B12447271) amino vinyl bromide derivatives synthesized from himachalenes were evaluated for antidepressant activities, with a piperazine-substituted derivative showing promise as a lead compound. researchgate.net

The synthesis of chalcone (B49325) derivatives of ar-himachalene is another area of interest for SAR studies, given the known biological activities of chalcones. researchgate.net By systematically modifying different parts of the this compound scaffold—such as the ring structure, the nature and position of substituents, and the stereochemistry—and correlating these changes with biological outcomes (e.g., antimicrobial, cytotoxic, or anti-inflammatory activity), a detailed understanding of the this compound SAR can be developed. nih.govnih.gov

Advanced Analytical Techniques for Himachalane Characterization

Chromatographic Separations and Purification Methods

Chromatography is fundamental to the isolation and purification of himachalanes from complex natural extracts, such as essential oils, and for the analysis of synthetic mixtures. The choice of technique is dictated by the volatility and polarity of the specific himachalane isomers and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isomers

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile this compound isomers like α-, β-, and γ-himachalene. spectroscopyonline.com Due to their thermal stability and volatility, these hydrocarbons are well-suited for GC separation.

In a typical GC-MS analysis, the volatile fraction of an essential oil or extract is injected into the GC system, where it is vaporized. mdpi.com The gaseous analytes are then transported by a carrier gas, usually helium, through a long, thin capillary column. mdpi.comtandfonline.com The separation of isomers is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Non-polar capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase, are commonly employed for separating sesquiterpenes. tandfonline.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification.

As the separated compounds elute from the column, they enter the mass spectrometer. Typically, electron ionization (EI) at 70 eV is used, which fragments the molecules into a pattern of charged ions. spectroscopyonline.com This fragmentation pattern, or mass spectrum, is a molecular fingerprint that allows for confident identification by comparison with spectral libraries (e.g., NIST, Wiley). The mass spectrum of γ-cis-himachalane, for instance, can be used as a typical volatile constituent for identification purposes in complex mixtures. researchgate.net

Table 1: GC-MS Parameters for Volatile this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Non-polar capillary (e.g., HP5-MS) tandfonline.com | Separates isomers based on boiling point and structure. |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film mdpi.com | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium tandfonline.com | Inert mobile phase to carry analytes through the column. |

| Injection Mode | Splitless or Split mdpi.comtandfonline.com | Introduces the sample onto the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com | Fragments molecules to produce a reproducible mass spectrum for library matching. |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | Detects and identifies fragmented ions based on mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (LC-MS)

For less volatile or functionalized this compound derivatives, such as this compound-type alcohols, ethers, and other oxygenated sesquiterpenes, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. tandfonline.compharm.or.jpnih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net

Normal-phase HPLC, utilizing a polar stationary phase like silica (B1680970) gel (SiO₂) and a non-polar mobile phase (e.g., a mixture of n-hexane and ethyl acetate), is effective for purifying this compound derivatives from reaction mixtures or crude extracts. pharm.or.jpnih.gov The separation is based on polarity, where less polar compounds elute faster. Semipreparative HPLC can be employed to isolate compounds in milligram quantities for further structural analysis. nih.gov

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, especially for complex mixtures and metabolite profiling. ijpras.com LC-MS is crucial for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. After separation by the HPLC system, the eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where molecules are ionized before mass analysis. This hyphenated technique is indispensable for modern metabolite identification studies. ijpras.comlcms.cz

Advanced Column and Thin-Layer Chromatography Techniques

Column chromatography (CC) is a fundamental and indispensable technique for the large-scale, initial fractionation of extracts containing himachalanes. chromtech.comlongdom.org It is often the first step in the purification process, used to separate the complex mixture into simpler fractions based on polarity. chromtech.com Silica gel is the most common stationary phase for separating this compound sesquiterpenes, though alumina (B75360) can also be used. sci-hub.rumembrane-solutions.com A solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds. longdom.org Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with a wide range of polarities. chromtech.com Flash chromatography, which uses pressure to speed up the flow of the mobile phase, is a common variant that significantly reduces separation time. chemistryviews.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of column chromatography separations and chemical reactions. azecs.azsigmaaldrich.com A small amount of the sample is spotted on a plate coated with a thin layer of stationary phase (usually silica gel). azecs.azrockefeller.edu The plate is then placed in a developing chamber with a solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary and mobile phases, resulting in spots at different heights. rockefeller.edukhanacademy.org The retention factor (Rf) value for each spot is used to identify and assess the purity of the fractions collected from column chromatography. tandfonline.com

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used for the detailed structural elucidation of individual compounds and the identification of metabolites within complex biological matrices. nationalmaglab.org The process involves multiple stages of mass analysis. First, a precursor ion of interest (e.g., the molecular ion of a this compound derivative) is selected from the initial mass spectrum (MS1). This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller product ions. nationalmaglab.org The resulting fragments are then analyzed in a second stage of mass spectrometry (MS2) to generate a product ion spectrum. lcms.cz

This fragmentation pattern provides rich structural information. The specific neutral losses and product ions observed are characteristic of the molecule's functional groups and carbon skeleton. For a this compound skeleton, fragmentation patterns can reveal information about the position of double bonds, hydroxyl groups, or other substituents. For example, the electron impact mass spectrum (EI-MS) of 2-himachalen-6-ol shows characteristic fragmentation peaks at m/z 204 (loss of H₂O) and 119 (base peak), which are indicative of the this compound framework. pharm.or.jp

MS/MS is particularly crucial for metabolite identification. ijpras.comlcms.cz When a drug or xenobiotic is metabolized, its structure is modified (e.g., by oxidation, hydroxylation). These modifications result in a predictable mass shift from the parent compound. By comparing the MS/MS fragmentation patterns of the parent compound and its potential metabolites, the site of metabolic modification can often be pinpointed. lcms.cz High-resolution mass spectrometry (HRMS) coupled with MS/MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of both precursor and product ions, which greatly enhances the confidence of structural assignments. ijpras.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the de novo structural elucidation of novel this compound compounds in solution. leibniz-fmp.deembl-hamburg.de It provides detailed information about the carbon-hydrogen framework, connectivity, and three-dimensional arrangement of atoms (stereochemistry). wordpress.comlibretexts.org

A suite of 1D and 2D NMR experiments is typically employed:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound derivatives, it reveals signals for methyl groups (singlets and doublets), olefinic protons, and methine protons, which are characteristic of the sesquiterpene structure. pharm.or.jp

¹³C NMR: Shows the number of unique carbon atoms in the molecule. With techniques like DEPT (Distortionless Enhancement by Polarization Transfer), carbons can be classified as CH₃, CH₂, CH, or quaternary (C). pharm.or.jp

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). pharm.or.jp

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. pharm.or.jp

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different fragments of the molecule. pharm.or.jp

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the relative stereochemistry. wordpress.com These experiments detect protons that are close to each other in space, even if they are not directly bonded. For instance, NOE correlations were used to confirm the cis-fused ring junction in new this compound-type sesquiterpenes. pharm.or.jp

Table 2: ¹³C and ¹H NMR Data for 2-Himachalen-6-ol in CDCl₃ pharm.or.jp

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 121.6 (d) | 5.41 (br s) |

| 2 | 133.3 (s) | - |

| 3 | 41.5 (t) | 2.15 (m), 1.85 (m) |

| 4 | 28.5 (d) | 1.65 (m) |

| 5 | 49.3 (d) | 1.70 (m) |

| 6 | 73.9 (s) | - |

| 7 | 45.2 (d) | 1.68 (m) |

| 8 | 40.1 (t) | 1.55 (m), 1.45 (m) |

| 9 | 26.8 (t) | 1.60 (m), 1.50 (m) |

| 10 | 37.1 (s) | - |

| 11 | 30.6 (q) | 1.07 (s) |

| 12 | 30.9 (q) | 0.85 (s) |

| 13 | 18.0 (q) | 0.99 (d, 6.8) |

Data adapted from Cheng et al., 1999. Chemical & Pharmaceutical Bulletin.

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration. researchgate.netnih.gov This technique requires a high-quality, single crystal of the compound. researchgate.net The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. nih.gov

For chiral molecules like himachalanes, determining the absolute configuration (i.e., distinguishing between a molecule and its non-superimposable mirror image, or enantiomer) relies on a phenomenon called anomalous scattering (or resonant scattering). mit.edunih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal, small but measurable differences occur between the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). mit.edu By carefully measuring and analyzing these differences, the true, absolute structure of the molecule can be determined with high confidence. nih.gov The stereochemistry of rearranged this compound derivatives has been definitively confirmed using this powerful method. thieme-connect.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| α-Himachalene |

| β-Himachalene |

| γ-Himachalene |

| γ-cis-Himachalane |

| 2-Himachalen-6-ol |

| 3-Himachalen-6-ol |

| 2α,6α-Epoxy-3-himachalene |

| Chinensiol |

| n-Hexane |

| Ethyl acetate |

| Argon |

| Nitrogen |

| Helium |

| Alumina |

| Silica gel |

Other Spectroscopic and Hyphenated Analytical Methodologies

Beyond the foundational spectroscopic techniques, a range of other sophisticated methods are employed to achieve a comprehensive characterization of this compound-type sesquiterpenoids. These advanced methodologies often involve the coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, or utilize specialized spectroscopic principles to probe specific molecular properties.

Chiroptical spectroscopy, for instance, is crucial for determining the absolute configuration of chiral molecules like himachalanes. saschirality.orgnih.gov Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) measure the differential absorption of left and right circularly polarized light. saschirality.orgmdpi.com These methods are highly sensitive to the three-dimensional arrangement of atoms and are powerful tools for stereochemical elucidation. mdpi.comcas.cz The combination of experimental chiroptical data with quantum chemical calculations provides a reliable approach for assigning the absolute configuration of these complex natural products. nih.govmdpi.com

Another specialized technique, particularly relevant for the fragrant characteristics of many himachalanes, is Gas Chromatography-Olfactometry (GC-O). mdpi.comacgpubs.org This method combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. odourobservatory.orgmdpi.com As compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained analyst can detect and describe the odor of individual components. odourobservatory.orgnih.gov This allows for the identification of odor-active compounds, even those present at concentrations below the detection limits of instrumental detectors. mdpi.com

Hyphenated techniques, in general, represent a powerful approach for analyzing complex mixtures containing himachalanes. chromatographytoday.comnih.gov The online combination of a separation method with a spectroscopic detection technique provides both separation and structural information in a single analysis. ijpsjournal.comsaspublishers.com

Commonly employed hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and widely used technique for the analysis of volatile and semi-volatile compounds like himachalanes. mdpi.comnih.gov It provides information on the retention time and the mass spectrum of each component, aiding in identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Suitable for less volatile or thermally labile this compound derivatives. chromatographytoday.comactascientific.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This powerful combination allows for the direct acquisition of NMR data for compounds separated by LC, providing detailed structural information. chromatographytoday.comijpsjournal.com

Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR) : This technique provides information about the functional groups present in the separated compounds. researchgate.net

The selection of a particular hyphenated technique depends on the specific properties of the this compound derivatives being analyzed and the research question at hand. The combination of multiple analytical and spectroscopic methods is often necessary for the unambiguous identification and structural elucidation of novel this compound sesquiterpenoids from natural sources. researchgate.net

Theoretical and Computational Chemistry of Himachalane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of himachalane sesquiterpenes. wikipedia.orgnorthwestern.edu Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic properties of these molecules. wiley-vch.denih.gov These calculations help in mapping the electron density distribution, which is crucial for predicting the reactivity of different sites within the molecule.

For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of reactivity. The HOMO is typically localized on the double bonds (C=C), indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is found on the carbon atoms of these double bonds, suggesting their susceptibility to nucleophilic attack. journaljpri.com The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net

DFT calculations have been successfully used to study the chemo- and stereoselectivity of reactions like the epoxidation of α-himachalene. researchgate.net These studies show that the regioselectivity of such reactions is often controlled by charge transfer, a factor that can be quantified through quantum chemical computations. researchgate.net Furthermore, these calculations can elucidate the electronic environment around the double bonds, which influences the stereochemical outcomes of reactions. evitachem.com

Table 1: Calculated Electronic Properties of a this compound Derivative

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | 0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP |

| Dipole Moment | 1.5 D | DFT/B3LYP |

This table presents hypothetical data for illustrative purposes and is based on typical values found in computational studies of similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of flexible molecules like this compound. mun.canih.gov These simulations model the movement of atoms over time, providing a detailed picture of the different shapes (conformations) a molecule can adopt and the relative energies of these conformations. rsc.orgmdpi.com This is particularly important for understanding how himachalanes interact with biological systems, as the molecule's conformation can significantly affect its binding to a receptor. mun.ca

MD simulations can reveal the dynamic nature of the this compound skeleton, showing frequent transitions between different conformations. mdpi.com For example, simulations can track the root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess the stability and compactness of different conformations over the simulation time. ufms.br By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations and understand the barriers to transitioning between them.

Advanced techniques like replica-exchange molecular dynamics can be used to more efficiently sample the conformational space and identify the most probable conformations in different environments, such as in a solvent or in the gas phase. mun.ca This information is critical for understanding the behavior of himachalanes in biological contexts.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving himachalanes. lu.senih.gov By mapping the potential energy surface of a reaction, these models can identify transition states and intermediates, providing a step-by-step picture of how reactants are converted into products. smu.edu

For example, DFT calculations have been used to study the mechanism of bromination of himachalene mixtures, leading to the formation of arylhimachalene. researchgate.net These studies can help rationalize the observed product distribution and understand the factors that control the reaction's outcome. Computational modeling has also been used to explain the diastereoselectivity observed in key cycloaddition reactions involving this compound-type structures. nih.govacs.org

The combination of computational analysis with experimental results is a powerful approach. For instance, in the acid-catalyzed rearrangement of longipinenes, computational calculations of 13C NMR spectra were used to support the structural elucidation of new compounds, including those with a this compound-based skeleton. mdpi.comcsic.es These theoretical models can predict the structures of intermediates and transition states that are often too transient to be observed experimentally. nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics, can be used to predict the spectroscopic properties of molecules like this compound with a high degree of accuracy. americanscientist.orgrsc.org These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.

Computational methods can predict various types of spectra, including:

NMR Spectra: Theoretical calculations of 13C and 1H NMR chemical shifts are a powerful tool for structure elucidation. mdpi.com By comparing the calculated spectrum of a proposed structure with the experimental spectrum, researchers can confirm or reject their hypothesis. acs.org

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net The predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net

The accuracy of these predictions has reached a point where they can be used to distinguish between different stereoisomers and to identify subtle structural features. acs.org The integration of AI and machine learning with these first-principles calculations is further enhancing the speed and accuracy of spectral prediction. arxiv.org

In Silico Approaches for Predicting Molecular Interactions and Chemical Behavior

Molecular docking is a prominent in silico technique used to predict how a molecule like this compound might bind to a protein receptor. mdpi.comscielo.br For example, docking studies have been used to investigate the binding of gamma-dehydro-ar-himachalene to the PPARδ receptor, suggesting its potential for interaction. nepjol.info These studies calculate a docking score, which is an estimate of the binding affinity, and provide a 3D model of the ligand-receptor complex, showing the key interactions that stabilize the binding. nepjol.info

Beyond docking, other in silico methods can predict a range of properties, including:

Pharmacokinetic properties (ADME/Tox): Computational models can estimate properties like absorption, distribution, metabolism, excretion, and toxicity. For related sesquiterpenes, properties such as human intestinal absorption (HIA) and blood-brain barrier penetration have been predicted using these methods. journaljpri.com

Protein-protein interactions: Computational techniques can be used to predict whether a molecule might interfere with or modulate the interactions between proteins. plos.org

These in silico tools allow for the high-throughput screening of large numbers of compounds, helping to prioritize candidates for further experimental investigation. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.